molecular formula C10H13FN2O B1469502 N,N-Diethyl-2-fluoropyridine-3-carboxamide CAS No. 317-36-2

N,N-Diethyl-2-fluoropyridine-3-carboxamide

Cat. No.: B1469502
CAS No.: 317-36-2
M. Wt: 196.22 g/mol
InChI Key: XJUBVXOGCHVDAP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluorine and pyridine moieties in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with diethylamine and a suitable coupling agent to yield the final product.

Industrial Production Methods: Industrial production of N,N-Diethyl-2-fluoropyridine-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring.

Scientific Research Applications

N,N-Diethyl-2-fluoropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.

    Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole interactions, which can influence its binding affinity and selectivity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the diethylcarboxamide group.

    N,N-Diethyl-3-pyridinecarboxamide: Similar structure but without the fluorine atom, affecting its reactivity and applications.

    3-Fluoropyridine-2-carboxamide: Another fluorinated pyridine derivative with different substitution patterns.

Uniqueness: N,N-Diethyl-2-fluoropyridine-3-carboxamide is unique due to the combination of the fluorine atom and the diethylcarboxamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific electronic and steric characteristics.

Properties

IUPAC Name

N,N-diethyl-2-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBVXOGCHVDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737300
Record name N,N-Diethyl-2-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-36-2
Record name N,N-Diethyl-2-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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